(2R,6S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-6-methoxycarbonylpiperidine-2-carboxylic acid
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Description
(2R,6S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-6-methoxycarbonylpiperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C23H23NO6 and its molecular weight is 409.438. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Oligomers and Peptides
This compound is utilized in the synthesis of oligomers derived from amide-linked neuraminic acid analogues. N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids, derived from similar structural analogues, have been prepared and incorporated into solid-phase synthesis, leading to efficient synthesis of oligomers varying in length. This demonstrates its utility in constructing complex molecular structures for various biochemical applications (Gregar & Gervay-Hague, 2004).
Protecting Group in Peptide Synthesis
It acts as a reversible protecting group for the amide bond in peptides, showcasing its value in inhibiting interchain association during solid-phase peptide synthesis. This attribute facilitates the synthesis of peptides with difficult sequences, highlighting its role in enhancing peptide synthesis techniques (Johnson et al., 1993).
Carbon Nanotube Dispersion
N-Fluorenyl-9-methoxycarbonyl-protected amino acids are employed as surfactants for carbon nanotubes. Their interactions are modeled using quantum mechanical computations, and these surfactants are converted into enzymatically activated surfactants that create homogeneous aqueous nanotube dispersions on-demand under physiological conditions. This showcases the compound's utility in nanotechnology applications, particularly in creating stable dispersions of carbon nanotubes (Cousins et al., 2009).
Enzyme-activated Surfactants
It is used in the development of enzyme-activated surfactants for the dispersion of carbon nanotubes, providing a method to create homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions. This innovative approach highlights the compound's potential in materials science and engineering, particularly in the preparation and application of carbon nanotube-based materials (Cousins et al., 2009).
Synthesis of Hydroxamic Acids
It facilitates the synthesis of N-alkylhydroxamic acids through a solid-phase approach, demonstrating its utility in creating structurally diverse N-substituted hydroxamic acids. This application underscores its role in synthetic organic chemistry, particularly in the synthesis of compounds with potential medicinal properties (Mellor & Chan, 1997).
Properties
IUPAC Name |
(2R,6S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-6-methoxycarbonylpiperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6/c1-29-22(27)20-12-6-11-19(21(25)26)24(20)23(28)30-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18-20H,6,11-13H2,1H3,(H,25,26)/t19-,20+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDKMXVJNFAHLD-UXHICEINSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC[C@@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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